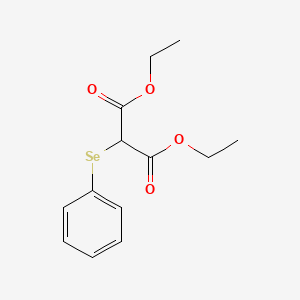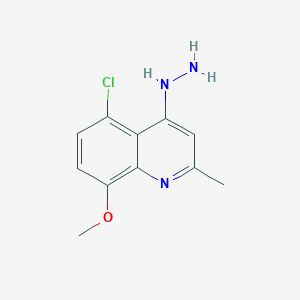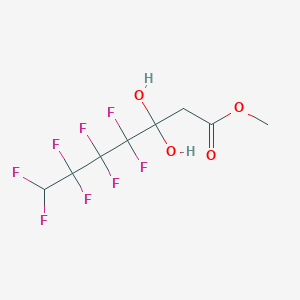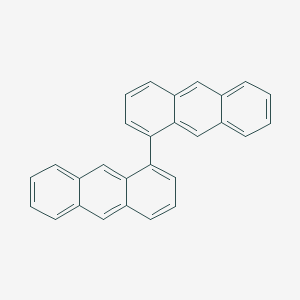![molecular formula C20H19N3O6 B14151617 6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole] CAS No. 7652-33-7](/img/structure/B14151617.png)
6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic dyes. These dyes are characterized by their ability to change color upon exposure to light, making them valuable in various applications such as optical imaging and switching devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps. The starting materials often include indole derivatives and chromene compounds. The key steps in the synthesis include:
Alkylation: Introduction of methyl groups at specific positions on the indole ring.
Methoxylation: Addition of a methoxy group to the chromene ring.
Nitration: Introduction of nitro groups at the 5 and 8 positions of the chromene ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the nitro groups to amino groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically results in the formation of amino derivatives, while substitution reactions can yield a variety of substituted spiropyrans .
Applications De Recherche Scientifique
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has several scientific research applications:
Chemistry: Used as a photochromic dye in studies of light-induced molecular changes.
Biology: Employed in the development of biosensors and imaging agents.
Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of optical switches and data storage devices
Mécanisme D'action
The mechanism of action of this compound involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This process is facilitated by the presence of the nitro groups, which enhance the overall quantum yield of the photochemical system. The molecular targets and pathways involved in this process are primarily related to the interaction of light with the spiropyran structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
6-Methoxy-1’,3’,3’-trimethyl-5’,8-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is unique due to the presence of two nitro groups, which significantly enhance its photochromic properties compared to similar compounds. This makes it particularly valuable in applications requiring high sensitivity and efficiency .
Propriétés
Numéro CAS |
7652-33-7 |
|---|---|
Formule moléculaire |
C20H19N3O6 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
6-methoxy-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C20H19N3O6/c1-19(2)15-10-13(22(24)25)5-6-16(15)21(3)20(19)8-7-12-9-14(28-4)11-17(23(26)27)18(12)29-20/h5-11H,1-4H3 |
Clé InChI |
CJGCFUCMFXXPNW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![Benzene, [1-(difluoromethylene)-3-butenyl]-](/img/structure/B14151547.png)
![N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine](/img/structure/B14151554.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)



![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)
